Quifenadine-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
PZMAHNDJABQWGS-LHNTUAQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Quifenadine-d10 and its primary research uses?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quifenadine-d10 is the stable isotope-labeled analog of Quifenadine, a second-generation antihistamine. Its primary application in research and drug development is as an internal standard for the sensitive and accurate quantification of Quifenadine in biological matrices. This technical guide provides an in-depth overview of this compound, including its chemical properties, primary research uses, and detailed experimental protocols for its application in bioanalytical assays. Furthermore, it elucidates the signaling pathway of the parent compound, Quifenadine, and presents a typical experimental workflow for its use in pharmacokinetic studies.
Introduction to this compound
This compound is a deuterated form of Quifenadine, where ten hydrogen atoms on the phenyl groups have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to Quifenadine but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical methods, where it can be distinguished from the unlabeled parent compound.
The primary and critical use of this compound is as an internal standard in analytical and clinical chemistry. In quantitative assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to biological samples (e.g., plasma, urine) prior to sample preparation. Because it behaves identically to the endogenous Quifenadine during extraction, chromatography, and ionization, any sample loss or variability in the analytical process affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Quifenadine by measuring the ratio of the analyte's signal to that of the internal standard.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. While a specific certificate of analysis was not publicly available, the following table represents typical quantitative data for such a reference standard.
| Property | Value |
| Chemical Name | 1-azabicyclo[2.2.2]octan-3-yl-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
| Synonyms | Diphenyl-3-quinuclidylcarbinol-d10, α,α-Diphenyl-3-quinuclidinemethanol-d10 |
| Molecular Formula | C₂₀H₁₃D₁₀NO |
| Molecular Weight | 303.46 g/mol |
| Exact Mass | 303.240731817 Da |
| CAS Number | 10447-39-9 (unlabeled) |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ |
| Storage | -20°C |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |
Primary Research Applications
The sole but vital research application of this compound is its use as an internal standard for the quantification of Quifenadine in biological samples. This is crucial for a variety of studies, including:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Quifenadine.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Quifenadine.
-
Toxicokinetic (TK) Studies: Assessing the systemic exposure to Quifenadine in toxicology studies.
-
Clinical Trials: Monitoring patient compliance and therapeutic drug monitoring.
Mechanism of Action of Quifenadine (Parent Compound)
Quifenadine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine (B1213489) H1 receptor. Unlike first-generation antihistamines, it has a lower propensity to cross the blood-brain barrier, resulting in a reduced incidence of sedative effects.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of an allergic response, such as increased vascular permeability, smooth muscle contraction, and pruritus.
Quifenadine competitively inhibits the binding of histamine to the H1 receptor, thereby blocking this downstream signaling cascade and alleviating allergy symptoms.
Signaling Pathway Diagram
Caption: Mechanism of action of Quifenadine as an H1 receptor antagonist.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Quifenadine in human plasma using this compound as an internal standard by LC-MS/MS (B15284909).
Preparation of Stock and Working Solutions
-
Quifenadine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quifenadine and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Quifenadine Working Solutions: Prepare a series of working solutions by serially diluting the Quifenadine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of the appropriate matrix (human plasma) into each tube.
-
For calibration standards and QCs, spike with the appropriate Quifenadine working solution. For unknown samples, add an equivalent volume of the 50:50 methanol/water mixture.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of acetonitrile (B52724) to all tubes to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40°C. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | Quifenadine: m/z 294.2 → [Product Ion 1], m/z 294.2 → [Product Ion 2]This compound: m/z 304.2 → [Product Ion 1+10], m/z 304.2 → [Product Ion 2+10] |
| Collision Energy | Optimized for each transition. |
| Dwell Time | 100 ms per transition. |
Note: Specific MRM transitions and collision energies must be optimized for the specific instrument being used.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
Caption: A typical bioanalytical workflow for a pharmacokinetic study.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Quifenadine. Its use as an internal standard enables the generation of high-quality, reliable quantitative data that is essential for regulatory submissions and for advancing our understanding of the pharmacokinetics and therapeutic applications of this important antihistamine. The methodologies and workflows presented in this guide provide a solid foundation for the successful implementation of this compound in a research setting.
Isotopic Labeling and Stability of Quifenadine-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Quifenadine to produce Quifenadine-d10, its stability profile, and its application in bioanalytical studies. This compound serves as an invaluable internal standard for the accurate quantification of Quifenadine in biological matrices, a critical aspect of pharmacokinetic and metabolic studies.
Introduction to Quifenadine and Isotopic Labeling
Quifenadine is a second-generation antihistamine with a unique chemical structure based on a quinuclidine (B89598) derivative.[1] It acts as a competitive H1 receptor antagonist and also activates the enzyme diamine oxidase, contributing to the breakdown of endogenous histamine.[1] For robust bioanalytical method development, a stable isotopically labeled internal standard is essential. This compound, where ten hydrogen atoms on the two phenyl rings are replaced by deuterium (B1214612), is the preferred choice for mass spectrometry-based quantification due to the significant mass difference from the unlabeled drug, minimizing spectral overlap.
Isotopic Labeling of this compound
The synthesis of this compound involves the incorporation of deuterium atoms into the Quifenadine molecule. Based on the known synthesis of Quifenadine, a plausible and efficient method is through a Grignard reaction.
Proposed Synthetic Workflow
The synthesis of this compound can be achieved by reacting methylquinuclidine-3-carboxylate with a deuterated Grignard reagent, phenyl-d5-magnesium bromide. This approach ensures the selective introduction of deuterium onto the phenyl rings.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bromobenzene-d5
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methylquinuclidine-3-carboxylate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of bromobenzene-d5 in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene-d5 solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared phenyl-d5-magnesium bromide solution to 0°C. Add a solution of methylquinuclidine-3-carboxylate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute HCl to dissolve the magnesium salts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Stability of this compound
The stability of this compound is a critical parameter, encompassing both its chemical stability under various stress conditions and its isotopic stability (resistance to H/D back-exchange).
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize representative data from forced degradation studies on Quifenadine, which are expected to be comparable for this compound.
Table 1: Summary of Forced Degradation Conditions for Quifenadine
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Solid State | 48 hours | 105°C |
| Photolytic | Solid State | 7 days | 25°C (ICH Option 2) |
Table 2: Representative Degradation Data for Quifenadine
| Stress Condition | % Degradation (Representative) | Major Degradation Products |
| Acid Hydrolysis | ~15% | Not fully characterized |
| Base Hydrolysis | ~10% | Not fully characterized |
| Oxidation | ~25% | N-oxide derivative |
| Thermal | <5% | Minimal degradation |
| Photolytic | ~8% | Not fully characterized |
Note: The degradation percentages are representative values based on studies of structurally similar compounds and are intended to illustrate expected stability, not as definitive experimental results for Quifenadine.
Isotopic Stability (H/D Exchange)
The deuterium labels on the phenyl rings of this compound are on aromatic carbons and are not readily exchangeable under typical physiological or analytical conditions. However, it is crucial to experimentally verify the isotopic stability.
Objective: To evaluate the potential for hydrogen-deuterium back-exchange of this compound under conditions relevant to bioanalytical sample handling, storage, and analysis.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Mobile phase solutions (acidic and neutral pH)
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of this compound into the blank biological matrix. Immediately process these samples using the established extraction procedure.
-
Incubated Matrix Samples: Spike this compound into the blank matrix and incubate at various temperatures (e.g., room temperature, 37°C) for different durations (e.g., 4, 8, 24 hours).
-
Incubated Solvent Samples: Spike this compound into the mobile phase and reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After incubation, process the samples using the validated bioanalytical method.
-
LC-MS/MS Analysis: Analyze all prepared samples. Monitor the mass transitions for both this compound and unlabeled Quifenadine.
-
Data Analysis:
-
Compare the peak area response of this compound in the incubated samples to the T=0 samples. A significant decrease may indicate degradation.
-
Monitor the chromatogram for the appearance of a peak corresponding to unlabeled Quifenadine in the incubated samples. The presence of this peak is a direct indicator of H/D back-exchange.
-
Metabolic Pathway of Quifenadine
While the complete metabolic profile of Quifenadine is not extensively detailed in publicly available literature, its metabolism is expected to be mediated by cytochrome P450 (CYP) enzymes, similar to other second-generation antihistamines like loratadine (B1675096) and terfenadine.[2][3][4] The primary routes of metabolism are likely to involve oxidation.
References
- 1. Quifenadine - Wikipedia [en.wikipedia.org]
- 2. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Safe Handling and Application of Quifenadine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Quifenadine-d10, a deuterated isotopologue of the second-generation antihistamine Quifenadine. It is intended to serve as a technical resource for researchers and professionals in drug development, offering detailed information on its safety, handling, and experimental applications. The inclusion of deuterons in this compound makes it a valuable tool in pharmacokinetic and metabolic studies.
Safety Data and Handling
Hazard Identification and Classification
Based on available data for Quifenadine and similar antihistamines, the following potential hazards are identified.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Not Classified | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Not Classified | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Not Classified | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | Not Classified | May cause drowsiness or dizziness. |
Note: This classification is based on the parent compound Quifenadine and is for guidance purposes. A full risk assessment should be conducted before handling.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability. |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture. |
| Handling | Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. |
Personal Protective Equipment (PPE)
Appropriate PPE should be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a certified respirator if dust is generated and ventilation is inadequate. |
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Measure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Physicochemical and Pharmacokinetic Properties
This compound shares similar physicochemical properties with Quifenadine, with a slight increase in molecular weight due to the deuterium (B1214612) substitution.
| Property | Quifenadine | This compound |
| Molecular Formula | C₂₀H₂₃NO | C₂₀H₁₃D₁₀NO |
| Molecular Weight | 293.41 g/mol | 303.47 g/mol |
| CAS Number | 10447-39-9 | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and ethanol |
| Bioavailability | ~45% | Not specifically determined, but expected to be similar to Quifenadine. |
| Time to Peak (Tmax) | 1 hour | Not specifically determined, but expected to be similar to Quifenadine. |
| Metabolism | Hepatic | Expected to be hepatic, potentially with a slower rate due to the kinetic isotope effect. |
Mechanism of Action and Signaling Pathways
Quifenadine is a second-generation antihistamine with a dual mechanism of action.[1] It acts as a competitive antagonist of the H1 histamine (B1213489) receptor and also activates the enzyme diamine oxidase.[1]
H1-Histamine Receptor Antagonism
Quifenadine selectively binds to peripheral H1 histamine receptors, preventing histamine from binding and initiating the allergic response.[2] This blockade inhibits the downstream signaling cascade, which involves the Gq protein and phospholipase C.
Diamine Oxidase Activation
A unique feature of Quifenadine is its ability to activate diamine oxidase (DAO), an enzyme that degrades endogenous histamine.[1] This dual action of blocking histamine effects and promoting its degradation contributes to its therapeutic efficacy.
Antiarrhythmic Properties
Quifenadine has also demonstrated antiarrhythmic properties, which are thought to be related to its ability to act as a calcium channel blocker and influence potassium channel activity.[1]
Experimental Protocols
This compound is primarily used as an internal standard in mass spectrometry-based assays for the quantification of Quifenadine in biological matrices. Below is a representative experimental workflow for such an application.
Quantification of Quifenadine in Plasma using LC-MS/MS
Objective: To determine the concentration of Quifenadine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quifenadine: Q1/Q3 transition to be determined (e.g., m/z 294.2 -> 167.1).
-
This compound: Q1/Q3 transition to be determined (e.g., m/z 304.2 -> 177.1).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Quifenadine to this compound against the concentration of Quifenadine standards.
-
Determine the concentration of Quifenadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate quantification of Quifenadine in biological samples. Its safe handling, guided by the principles outlined for its non-deuterated counterpart, is paramount for researcher safety and data integrity. A thorough understanding of its mechanism of action as a dual-functioning antihistamine provides a strong basis for its application in pharmacological and drug metabolism studies. The provided experimental workflow serves as a foundational protocol for its use in quantitative bioanalysis.
References
The Role of Quifenadine-d10 in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quifenadine, a second-generation H1-histamine receptor antagonist, is a widely used pharmaceutical agent for the management of allergic conditions. A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosing regimens and ensuring patient safety. Modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for quantifying drug concentrations in biological matrices with high sensitivity and specificity. Central to the robustness of these methods is the use of stable isotope-labeled internal standards, with Quifenadine-d10 serving as an exemplary candidate for the pharmacokinetic evaluation of Quifenadine. This technical guide provides an in-depth overview of the application of this compound in such studies, detailing experimental protocols, data presentation, and the underlying principles of the methodology.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for ensuring the accuracy and precision of quantitative results. A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatographic separation, and ionization. By adding a known concentration of this compound to all samples, calibrators, and quality controls at the outset of the sample preparation process, it effectively normalizes for variability that may be introduced during the analytical workflow, including extraction efficiency, matrix effects, and instrument response.
Pharmacokinetic Profile of Quifenadine
Understanding the basic pharmacokinetic parameters of Quifenadine is essential for designing and interpreting studies that utilize this compound.
| Parameter | Value | Reference |
| Bioavailability | 45% | [1] |
| Tmax (Time to Peak Plasma Concentration) | 1 hour | [1] |
| Metabolism | Hepatic (Liver) | [1] |
| Excretion | Primarily Renal (Kidneys) | [2] |
Experimental Protocol: Quantification of Quifenadine in Human Plasma using this compound and LC-MS/MS (B15284909)
This section outlines a representative experimental protocol for a pharmacokinetic study of Quifenadine, employing this compound as an internal standard.
Materials and Reagents
-
Quifenadine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules like Quifenadine from plasma.
-
Spiking: To 100 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each well.
-
Vortexing: Mix the plate on a vortex mixer for 2 minutes to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis of Quifenadine and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Quifenadine | Precursor Ion (Q1): m/z 294.4 -> Product Ion (Q3): [Hypothetical, e.g., m/z 112.1] |
| This compound | Precursor Ion (Q1): m/z 304.4 -> Product Ion (Q3): [Hypothetical, e.g., m/z 112.1] |
| Dwell Time | 100 ms per transition |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions for Quifenadine and this compound would need to be empirically determined through infusion experiments.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% (±20% for LLOQ) and precision (CV) ≤ 15% (≤ 20% for LLOQ) at multiple QC levels (low, medium, high). |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma, with a CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). |
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Quifenadine pharmacokinetic analysis.
Caption: Simplified ADME pathway of Quifenadine.
Caption: Logical flow of bioanalytical method validation.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Quifenadine in pharmacokinetic studies. Its near-identical chemical behavior to the parent drug ensures that it can effectively compensate for variations throughout the bioanalytical process. The detailed LC-MS/MS methodology and validation framework presented in this guide provide a robust foundation for researchers and drug development professionals. By adhering to these principles, scientists can generate high-quality pharmacokinetic data, leading to a better understanding of Quifenadine's behavior in the body and facilitating the development of safer and more effective therapeutic strategies.
References
Quifenadine-d10 for Histamine H1 Receptor Binding Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Quifenadine-d10 in histamine (B1213489) H1 receptor binding assays. Quifenadine, a second-generation antihistamine, presents a unique dual mechanism of action, functioning as both a competitive antagonist of the histamine H1 receptor and an activator of diamine oxidase, the enzyme responsible for histamine degradation.[1][2][3] This document outlines its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro assays. This compound, as a deuterated analog, serves as an ideal internal standard for mass spectrometry-based assays, ensuring accurate quantification in complex biological matrices.
Mechanism of Action
Quifenadine exhibits a distinct pharmacological profile. It competitively binds to the histamine H1 receptor, preventing the binding of histamine and the subsequent downstream signaling cascade that leads to allergic and inflammatory responses.[1][4][5] Unlike many other antihistamines, Quifenadine also activates the enzyme diamine oxidase (histaminase), which metabolizes histamine, thereby reducing its concentration in tissues.[1][4][5] This dual action makes it an effective agent in managing allergic conditions.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the physiological responses associated with H1 receptor activation.
Histamine H1 Receptor Signaling Pathway
Data Presentation: Binding Affinities
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| Desloratadine | Histamine H1 | - | 51 |
| Rupatadine | Histamine H1 | 102 | - |
| Fexofenadine | Histamine H1 | - | 246 |
| Mizolastine | Histamine H1 | - | 47 |
| Astemizole | Histamine H1 | - | 4.7 |
| Chlorpheniramine | Histamine H1 | - | 12 |
| Hydroxyzine | Histamine H1 | - | 10 |
| Cetirizine | Histamine H1 | 6 | - |
| Diphenhydramine | Histamine H1 | 9.6-16 | - |
Table compiled from data in provided search results.[6][7]
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Quifenadine, for the histamine H1 receptor. This compound can be used as a non-labeled competitor in this assay format.
Objective: To determine the inhibitory constant (Ki) of Quifenadine for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: Quifenadine (or this compound).
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize gently and dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound (Quifenadine) at various concentrations or vehicle control.
-
[³H]-Mepyramine at a concentration near its Kd.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Add the diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Diamine Oxidase (DAO) Activity Assay
This protocol outlines a fluorometric assay to measure the ability of Quifenadine to activate diamine oxidase.
Objective: To determine the effect of Quifenadine on DAO enzyme activity.
Materials:
-
DAO Enzyme Source: Purified DAO or tissue homogenate known to contain DAO.
-
Substrate: Putrescine or histamine.
-
Test Compound: Quifenadine.
-
Assay Kit: Commercially available DAO activity assay kit (e.g., fluorometric or colorimetric). These kits typically include a probe that reacts with H₂O₂ produced during the enzymatic reaction.
-
Assay Buffer.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Assay Setup: In a 96-well black plate, add:
-
DAO enzyme source.
-
Test compound (Quifenadine) at various concentrations or vehicle control.
-
Pre-incubate for a specified time if required.
-
Initiate the reaction by adding the DAO substrate and probe solution.
-
-
Measurement: Immediately start measuring the fluorescence in kinetic mode at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time).
-
Compare the reaction rates in the presence of different concentrations of Quifenadine to the vehicle control to determine the fold activation or percentage increase in DAO activity.
-
Plot the DAO activity against the Quifenadine concentration to determine the EC50 for activation.
-
Diamine Oxidase Activity Assay Workflow
Logical Relationship of this compound as a Research Tool
This compound is a valuable tool for researchers in several key areas. Its primary application is as an internal standard in pharmacokinetic and metabolic studies of Quifenadine using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that it co-elutes with the unlabeled drug but is distinguishable by its mass, allowing for precise and accurate quantification. Furthermore, in the context of in vitro assays, unlabeled this compound can be used as a competitor in radioligand binding assays to determine the binding affinity of the parent compound or other potential H1 receptor ligands.
Use of this compound in Research
Conclusion
This compound is an essential tool for the rigorous scientific investigation of Quifenadine's pharmacology. Its use as an internal standard is critical for reliable bioanalytical method development and the execution of pharmacokinetic and metabolism studies. While specific binding affinity data for Quifenadine requires further investigation, the protocols and pathways described herein provide a solid framework for researchers to characterize its interaction with the histamine H1 receptor and its unique dual mechanism of action. This guide serves as a foundational resource for scientists and drug development professionals working to further elucidate the therapeutic potential of this interesting antihistamine.
References
- 1. ФЕНКАРОЛ ® (50 мг №15) - Акционерное общество Олайнфарм [kg.olainfarm.com]
- 2. Хифенадин — Википедия [ru.wikipedia.org]
- 3. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]
- 4. Фенкарол (Хифенадин) | ГАРАНТ [base.garant.ru]
- 5. Хифенадин [medbase.ru]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Quifenadine in Human Plasma using Quifenadine-d10 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quifenadine is a second-generation antihistamine used in the management of allergic conditions. Accurate quantification of Quifenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of Quifenadine in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Quifenadine-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Quifenadine reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 4.0 | 90 | 10 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Table 2: MRM Transitions and Parameters (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Quifenadine | 294.2 | 112.1 | 200 | 35 | 80 |
| This compound | 304.2 | 112.1 | 200 | 35 | 80 |
Note: The MRM transitions and collision energies are predicted based on the fragmentation patterns of similar compounds and require experimental optimization.
Method Validation
The bioanalytical method should be validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
Table 3: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Quifenadine and this compound in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent and reproducible extraction recovery for Quifenadine and this compound. |
| Matrix Effect | Consistent ionization of Quifenadine and this compound across different lots of plasma, with a CV of the matrix factor ≤ 15%. |
| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). Deviations should be within ±15%. |
Data Presentation
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.575 |
| 10 | 1.15 |
| 50 | 5.78 |
| 100 | 11.6 |
Table 5: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 ± 0.012 | 105.0 | 11.4 |
| Low | 0.3 | 0.291 ± 0.025 | 97.0 | 8.6 |
| Medium | 8 | 8.24 ± 0.51 | 103.0 | 6.2 |
| High | 80 | 78.9 ± 4.1 | 98.6 | 5.2 |
Visualizations
Caption: Experimental workflow for the quantification of Quifenadine in human plasma.
Caption: Key parameters for bioanalytical method validation.
Application Note: Chiral Separation of Quifenadine Enantiomers in Human Plasma Using a Novel HPLC-MS/MS Method with Quifenadine-d10 as an Internal Standard
Introduction
Quifenadine is an H1-histamine receptor antagonist used in the treatment of allergic conditions. As a chiral compound, it exists as two enantiomers which may exhibit different pharmacokinetic and pharmacodynamic profiles. Regulatory guidelines increasingly emphasize the need to study the stereospecific properties of chiral drugs. Therefore, a reliable and robust analytical method for the separation and quantification of individual Quifenadine enantiomers in biological matrices is essential for clinical and pharmacokinetic studies. This application note describes a highly selective and sensitive HPLC-MS/MS method for the chiral separation and quantification of (R)- and (S)-Quifenadine in human plasma, utilizing Quifenadine-d10 as an internal standard (IS) to ensure accuracy and precision.
Experimental
Chemicals and Reagents
(R)-Quifenadine, (S)-Quifenadine, and this compound standards were of certified reference material grade. HPLC-grade acetonitrile (B52724), methanol (B129727), and isopropanol, along with analytical grade formic acid and ammonium (B1175870) acetate, were used. Human plasma was sourced from a certified biobank.
Instrumentation
The analysis was performed on a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 4.6 x 150 mm, 5 µm
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method was employed for the extraction of Quifenadine enantiomers and the internal standard from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve efficient chiral separation and sensitive detection.
Table 1: HPLC and MS/MS Parameters
| Parameter | Condition |
| HPLC | |
| Column | CHIRALPAK® IA (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / 10 mM Ammonium Acetate in Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 60 psi |
| MRM Transitions | |
| (R)- & (S)-Quifenadine | Q1: m/z 360.2 -> Q3: m/z 112.1 (Quantifier), m/z 91.1 (Qualifier) |
| This compound (IS) | Q1: m/z 370.3 -> Q3: m/z 112.1 |
Results and Discussion
The developed method successfully separated the (R)- and (S)-enantiomers of Quifenadine with good resolution and peak shape. The use of an amylose-based chiral stationary phase provided excellent enantioselectivity. This compound served as a reliable internal standard, co-eluting with the analytes and compensating for matrix effects and variations in sample processing.
Table 2: Chromatographic Performance and Method Validation Summary
| Parameter | (S)-Quifenadine | (R)-Quifenadine | This compound (IS) |
| Retention Time (min) | 6.8 | 8.2 | 6.8 / 8.2 (co-eluting) |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} | - |
| Linearity Range (ng/mL) | \multicolumn{2}{c | }{1 - 1000} | - |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.998} | - |
| Lower Limit of Quantitation (LLOQ, ng/mL) | \multicolumn{2}{c | }{1.0} | - |
| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | \multicolumn{2}{c | }{-4.5% to 5.2%} | - |
| Precision (%RSD at LLOQ, LQC, MQC, HQC) | \multicolumn{2}{c | }{< 7.8%} | - |
| Matrix Effect (%) | \multicolumn{2}{c | }{92 - 104} | - |
| Recovery (%) | \multicolumn{2}{c | }{88 - 95} | - |
Experimental Workflow and Protocols
The overall workflow for the chiral analysis of Quifenadine enantiomers is depicted below.
Caption: Workflow for Chiral Analysis of Quifenadine.
Detailed Protocol
Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Quifenadine, (S)-Quifenadine, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
1.2. Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-Quifenadine stock solutions with methanol:water (50:50) to create calibration curve standards and quality control (QC) samples.
1.3. Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.
Sample Preparation Protocol
2.1. Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.
2.2. Aliquot 100 µL of human plasma into the appropriate tubes. For calibration standards and QCs, use blank plasma.
2.3. Spike the appropriate plasma samples with the corresponding working standard solutions of (R)- and (S)-Quifenadine.
2.4. Add 20 µL of the 500 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples). Vortex for 10 seconds.
2.5. Add 400 µL of ice-cold acetonitrile to all tubes.
2.6. Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
2.7. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
2.8. Carefully transfer approximately 450 µL of the clear supernatant into a new set of labeled tubes, avoiding the protein pellet.
2.9. Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.
2.10. Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile / 10 mM Ammonium Acetate in Water (90:10, v/v) with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
2.11. Transfer the reconstituted samples to HPLC vials with inserts for analysis.
HPLC-MS/MS System Operation
3.1. Equilibrate the HPLC system with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved. Ensure the column temperature is maintained at 25°C.
3.2. Set up the mass spectrometer with the parameters listed in Table 1.
3.3. Create a sequence table for the injection of samples, including blanks, calibration standards, QCs, and unknown samples.
3.4. Inject 5 µL of each sample.
Data Analysis
4.1. Integrate the peak areas for both Quifenadine enantiomers and the internal standard.
4.2. For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of each enantiomer. A linear regression with a 1/x² weighting factor is recommended.
4.4. Determine the concentrations of the Quifenadine enantiomers in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note presents a robust and sensitive HPLC-MS/MS method for the stereoselective analysis of Quifenadine enantiomers in human plasma. The method utilizes a commercially available chiral column and a simple protein precipitation extraction, making it suitable for high-throughput analysis in a bioanalytical laboratory setting. The use of a deuterated internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic and clinical research involving Quifenadine.
Application Notes: The Use of Quifenadine-d10 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Quifenadine is a second-generation H1-antihistamine used in the management of allergic conditions.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Quifenadine-d10, a stable isotope-labeled derivative of Quifenadine, serves as an ideal internal standard (IS) for quantitative analysis in various biological matrices.[3][4] Its utility is particularly significant in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, which are the gold standard for bioanalysis due to their high sensitivity and selectivity.[3] The co-elution of the analyte and the stable isotope-labeled internal standard, which are nearly chemically identical, allows for precise correction of variability during sample preparation and analysis.[4]
Principle and Application
In DMPK studies, this compound is added at a known concentration to biological samples (e.g., plasma, urine) containing unknown amounts of Quifenadine.[3] During sample processing and LC-MS/MS analysis, any loss of the analyte is mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby minimizing the impact of matrix effects and variations in extraction recovery and instrument response.
Key Applications in DMPK Studies:
-
Pharmacokinetic (PK) Studies: Determination of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life of Quifenadine in preclinical and clinical studies.
-
Metabolite Identification: While Quifenadine is metabolized in the liver, the use of a stable isotope-labeled internal standard helps in the accurate quantification of the parent drug, which is crucial for understanding the overall metabolic profile.[5]
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Quifenadine.
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of Quifenadine.
Experimental Protocols
Protocol 1: Quantification of Quifenadine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the validation and application of an analytical procedure for the determination of Quifenadine in human plasma.
1. Materials and Reagents:
-
Quifenadine reference standard
-
This compound (internal standard)
-
Human plasma (blank, drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Quifenadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Quifenadine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example):
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of Quifenadine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quifenadine: [M+H]+ → fragment ion (To be determined experimentally)
-
This compound: [M+H]+ → fragment ion (To be determined experimentally)
-
5. Data Analysis:
-
Peak areas of Quifenadine and this compound are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Quifenadine/Quifenadine-d10) against the nominal concentration of the calibration standards.
-
The concentration of Quifenadine in unknown samples is determined from the calibration curve using the calculated peak area ratios.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Quifenadine and this compound
| Parameter | Quifenadine | This compound |
| Precursor Ion (m/z) | 294.4 | 304.4 |
| Product Ion (m/z) | 167.2 | 177.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Note: These values are hypothetical and need to be optimized during method development.
Table 2: Example Calibration Curve Data for Quifenadine in Human Plasma
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.05 | 105.0 |
| 5 | 0.058 | 4.95 | 99.0 |
| 10 | 0.115 | 10.2 | 102.0 |
| 50 | 0.580 | 51.5 | 103.0 |
| 100 | 1.160 | 98.9 | 98.9 |
| 500 | 5.750 | 495.5 | 99.1 |
| 1000 | 11.520 | 1010.0 | 101.0 |
Note: This table presents example data for illustrative purposes.
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Quifenadine.
Caption: Simplified metabolic pathway of Quifenadine.
References
Application Note: Quantitative Analysis of Quifenadine in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Quifenadine in human urine samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation on a C18 column. Quifenadine-d10 is employed as an internal standard to ensure accuracy and precision. The method is suitable for use in clinical research, pharmacokinetic studies, and drug development applications.
Introduction
Quifenadine is a second-generation antihistamine used in the treatment of allergic rhinitis and other allergic conditions. Accurate and reliable measurement of Quifenadine in biological matrices such as urine is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for the quantification of Quifenadine in human urine using LC-MS/MS with this compound as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the reliability of the results.
Experimental
Materials and Reagents
-
Quifenadine and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Stock and Working Solutions
-
Quifenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quifenadine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Quifenadine and this compound by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 0.5 mL of urine sample, add 50 µL of this compound internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quifenadine | 294.2 | 112.1 |
| This compound | 304.2 | 112.1 |
Results and Discussion
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
-
Recovery: The extraction recovery of Quifenadine was determined to be consistent and reproducible across the range of concentrations.
-
Limit of Quantification (LOQ): The LOQ was established at 1 ng/mL with a signal-to-noise ratio >10.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Extraction Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Quifenadine analysis in urine.
Caption: Logical relationship for quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Quifenadine in human urine. The use of solid-phase extraction for sample preparation and a deuterated internal standard ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings.
Application Note and Protocols for In Vitro Permeability Assessment of Quifenadine Using a Labeled Standard
Introduction
Quifenadine is a second-generation antihistamine that acts as a competitive H1 receptor blocker and also activates the enzyme diamine oxidase, which is involved in the breakdown of endogenous histamine (B1213489).[1][2] Understanding the permeability of a drug candidate like Quifenadine is a critical aspect of drug development, as it influences its absorption, distribution, and overall bioavailability. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are widely used to predict the in vivo absorption of drugs.[3][4][5][6]
The use of a stable isotope-labeled internal standard, such as Quifenadine-d10, is crucial for achieving accurate and precise quantification of the test compound in these assays, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS) for analysis. The internal standard helps to correct for variations in sample preparation and instrument response.
This application note provides detailed protocols for assessing the in vitro permeability of Quifenadine using both the PAMPA and Caco-2 assays, with a specific focus on the application of a labeled standard for robust quantification.
Physicochemical Properties of Quifenadine
A summary of the key physicochemical properties of Quifenadine is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol | [1][7] |
| Molecular Formula | C20H23NO | [1][2][7][8] |
| Molar Mass | 293.41 g/mol | [1][2][7][8] |
| CAS Number | 10447-39-9 | [2][7] |
| Description | A low lipophilic compound, more soluble in organic solvents than in water. | [1][8] |
Mechanism of Action of Quifenadine
Quifenadine exhibits a dual mechanism of action. Primarily, it is a competitive antagonist of histamine H1 receptors, preventing histamine from binding and eliciting an allergic response.[1][2][9][10] This blockade reduces symptoms such as increased vascular permeability and bronchoconstriction.[1] Secondly, Quifenadine activates diamine oxidase, an enzyme that degrades histamine, thereby reducing the overall levels of this inflammatory mediator in the body.[1][2]
References
- 1. Quifenadine Hydrochloride|CAS 10447-38-8|H1 Blocker [benchchem.com]
- 2. Quifenadine - Wikipedia [en.wikipedia.org]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Quifenadine | C20H23NO | CID 65600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 10447-39-9: Quifenadine | CymitQuimica [cymitquimica.com]
- 9. What is the mechanism of Quifenadine Hydrochloride? [synapse.patsnap.com]
- 10. What is Quifenadine Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting isotopic exchange issues with Quifenadine-d10
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic exchange issues with Quifenadine-d10. The following information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
Isotopic exchange is an unintended process where deuterium (B1214612) (D) atoms on a labeled internal standard, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, sample matrix). This process, also known as back-exchange, can compromise the accuracy of quantitative analyses.[1][2] The mass spectrometer differentiates between the analyte (Quifenadine) and the internal standard (this compound) based on their mass difference. If this compound loses its deuterium labels, it can lead to:
-
Underestimation of the Internal Standard: A decrease in the this compound signal results in an artificially high analyte-to-internal standard ratio.[2]
-
Overestimation of the Analyte: The back-exchanged internal standard can be incorrectly measured as the unlabeled analyte, leading to a false positive signal and an overestimation of the analyte's concentration.[2][3]
Q2: Where are the deuterium labels on this compound and how stable are they?
The chemical structure of Quifenadine is 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol. In this compound, the ten deuterium atoms are located on the two phenyl rings, resulting in 1-azabicyclo[2.2.2]octan-3-yl-bis(2,3,4,5,6-pentadeuteriophenyl)methanol.
Deuterium atoms on aromatic rings are generally considered stable and less susceptible to exchange compared to those on heteroatoms (like -OH or -NH) or carbon atoms adjacent to carbonyl groups.[1] However, exchange can still be catalyzed under harsh acidic or basic conditions, or at elevated temperatures.
Q3: What experimental conditions can promote the isotopic exchange of this compound?
While the deuterium labels on the phenyl rings of this compound are relatively stable, certain conditions can increase the risk of back-exchange:
-
pH: Extreme pH values, both acidic and basic, can facilitate isotopic exchange.[1] While exchange is often minimized around pH 2.5-3, some analytical methods for Quifenadine have utilized basic conditions (pH 9.0) for extraction, which could present a risk.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[6] It is crucial to be mindful of sample storage and processing temperatures.
-
Solvent Composition: Protic solvents such as water and methanol (B129727) are sources of hydrogen and can contribute to back-exchange, especially during long-term storage or sample processing.[2]
-
Sample Matrix: Biological matrices like plasma or urine can contain components that may catalyze the exchange process.[2]
Q4: How can I detect if isotopic exchange is occurring with my this compound internal standard?
Signs of isotopic exchange can include:
-
A decrease in the internal standard's signal intensity over time or across different sample preparation batches.[6]
-
An unexpected increase in the analyte's signal, particularly in blank samples that were only spiked with the internal standard.[6]
-
The appearance of a peak for the unlabeled analyte at the retention time of the internal standard.[6]
-
Poor reproducibility of quality control (QC) samples.
Troubleshooting Guides
Guide 1: Investigating Isotopic Instability of this compound
This guide provides a systematic approach to determine if isotopic exchange is affecting your results.
Experimental Protocol: Assessing this compound Stability
Objective: To evaluate the stability of this compound in the sample matrix and analytical solvents under various conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process these samples using your standard protocol.
-
Incubated Matrix Samples: Spike the same concentration of this compound into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Incubated Solvent Samples: Spike this compound into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After incubation, process the incubated samples alongside a new set of T=0 samples.
-
LC-MS/MS Analysis: Analyze all processed samples, monitoring the signal for both this compound and unlabeled Quifenadine.
-
Data Analysis: Compare the peak area of this compound and any detected Quifenadine in the incubated samples to the T=0 samples. A significant decrease in the this compound signal and/or a significant increase in the Quifenadine signal in the incubated samples suggests instability.
Data Presentation: Hypothetical Stability Assessment Results
| Sample Condition | Incubation Time (hours) | Incubation Temperature (°C) | Average this compound Peak Area | Average Quifenadine Peak Area | % this compound Signal Loss |
| T=0 (Control) | 0 | N/A | 1,500,000 | 500 (background) | 0% |
| Matrix | 4 | 25 | 1,275,000 | 25,000 | 15% |
| Reconstitution Solvent (pH 9.0) | 4 | 25 | 1,125,000 | 40,000 | 25% |
| Matrix | 24 | 4 | 1,450,000 | 1,000 | 3.3% |
| Reconstitution Solvent (pH 9.0) | 24 | 4 | 1,400,000 | 2,500 | 6.7% |
Interpretation: The data in this hypothetical table suggests that this compound exhibits some instability at room temperature, particularly in the basic reconstitution solvent. Lowering the storage and processing temperature significantly mitigates the isotopic exchange.
Troubleshooting Workflow for Suspected Isotopic Exchange
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Guide 2: Best Practices to Minimize Isotopic Exchange
Adhering to the following best practices can help prevent isotopic exchange with this compound.
Experimental Protocols:
-
Sample Preparation:
-
If possible, adjust the pH of the sample and solvents to be as close to neutral as is feasible for your extraction method. While some methods for Quifenadine use a high pH for extraction, the duration of exposure should be minimized.
-
Perform all sample preparation steps at reduced temperatures (e.g., on an ice bath).
-
-
Sample Storage:
-
Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C).
-
Minimize the time samples are left at room temperature, for instance, in the autosampler.
-
-
Solvent Selection:
-
Whenever possible, use aprotic solvents for sample reconstitution. If protic solvents are necessary, minimize the time the sample is in contact with them before injection.
-
Logical Diagram of Preventative Measures
Caption: Key preventative measures to ensure the stability of this compound.
References
Technical Support Center: Optimizing LC Methods for Quifenadine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Quifenadine and its deuterated internal standard, Quifenadine-d10. Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification in mass spectrometry-based assays. This guide offers systematic steps to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate Quifenadine from this compound?
While mass spectrometry can differentiate between Quifenadine and this compound based on their mass-to-charge ratio, co-elution can still be problematic. If the compounds elute at the exact same time, they can cause ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other in the mass spectrometer source. This can lead to inaccurate and unreliable quantitative results.[1][2] Achieving at least partial chromatographic separation helps to minimize these matrix effects.
Q2: What are the typical causes of co-elution between an analyte and its deuterated internal standard?
Deuterated internal standards are designed to have nearly identical physicochemical properties to the analyte for consistent behavior during sample preparation and analysis.[2][3] However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in retention behavior on a chromatographic column.[4][5] Factors that can contribute to co-elution include:
-
Insufficient column efficiency: An older column or a column with a larger particle size may not have the resolving power to separate two closely related compounds.
-
Inappropriate mobile phase composition: The organic solvent percentage and the pH of the aqueous phase may not be optimal to exploit the subtle differences in polarity between the two molecules.
-
A shallow gradient: A slow gradient may not provide enough of a change in mobile phase strength to effectively separate the compounds.
Q3: What is a good starting point for an LC method for Quifenadine?
Based on published methods, a reversed-phase C18 column is a suitable stationary phase for Quifenadine analysis.[6] A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., lithium perchlorate (B79767) in perchloric acid), with a linear gradient.[6]
Troubleshooting Guide: Resolving Co-elution of Quifenadine and this compound
If you are experiencing co-elution of Quifenadine and this compound, follow these systematic troubleshooting steps to optimize your LC gradient and achieve separation.
Step 1: Evaluate Your Current Method and System Health
Before making changes to the gradient, ensure your LC system and column are performing optimally.
-
System Suitability Test: Inject a standard mixture of Quifenadine and this compound to assess peak shape, tailing, and column efficiency. Poor peak shape can indicate a problem with the column or system that needs to be addressed first.
-
Column Health: If the peak shape is poor, consider flushing the column or replacing it if it is old or has been used extensively.
Step 2: Modify the Gradient Slope
A common and effective way to improve the separation of closely eluting compounds is to adjust the gradient slope.
-
Decrease the Gradient Slope (Make it Shallower): A slower increase in the organic solvent percentage over a longer period can provide more time for the two compounds to interact differently with the stationary phase, leading to better resolution.
-
Experiment with Segmented Gradients: Instead of a single linear gradient, try a multi-step gradient. Use a very shallow gradient in the region where Quifenadine and this compound are expected to elute.
Step 3: Adjust the Mobile Phase Composition
The choice of organic solvent and the pH of the aqueous phase can significantly impact selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of both. The different solvent properties can alter the interactions with the stationary phase and improve separation.
-
Modify the Aqueous Phase pH: Quifenadine has a basic nitrogen atom, so the pH of the mobile phase will affect its degree of ionization.[7] Adjusting the pH can alter the retention time and potentially the selectivity between the deuterated and non-deuterated forms. A good starting point is to adjust the pH by ± 0.5 pH units.
Step 4: Evaluate the Stationary Phase
If the above steps do not provide adequate separation, consider trying a different column chemistry.
-
Different C18 Chemistries: Not all C18 columns are the same. Try a C18 column with a different bonding density or end-capping.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like Quifenadine due to pi-pi interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail, HILIC can be an alternative separation mode.
Experimental Protocols
Protocol 1: Systematic Gradient Optimization
-
Initial Conditions: Start with a known method for Quifenadine, for example, a linear gradient from 5% to 100% acetonitrile (with 0.1% formic acid in both water and acetonitrile) over 10 minutes on a C18 column.
-
Gradient Time Variation:
-
Increase the gradient time to 15 minutes, 20 minutes, and 30 minutes, keeping the starting and ending organic percentages the same.
-
Analyze the resolution between the Quifenadine and this compound peaks for each run.
-
-
Segmented Gradient:
-
Based on the initial run, determine the approximate elution time of the co-eluting peaks.
-
Design a gradient with a much shallower slope around this elution time. For example, if the peaks elute at around 50% acetonitrile, hold the gradient at 45-55% acetonitrile for an extended period (e.g., 5-10 minutes).
-
Data Presentation
The following table summarizes a hypothetical set of experimental results from a gradient optimization study.
| Experiment ID | Gradient Profile | Resolution (Rs) | Observations |
| EXP-01 | 5-95% ACN in 10 min | 0.8 | Peaks are not baseline separated. |
| EXP-02 | 5-95% ACN in 20 min | 1.2 | Improved separation, but still some overlap. |
| EXP-03 | 40-60% ACN in 15 min | 1.6 | Baseline separation achieved. |
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the co-elution of Quifenadine and its deuterated internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quifenadine | C20H23NO | CID 65600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mitigating matrix effects in Quifenadine quantification with Quifenadine-d10
Welcome to the technical support center for the quantification of Quifenadine using its deuterated internal standard, Quifenadine-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for the quantification of Quifenadine?
A1: A SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. Because it is nearly chemically and physically identical to Quifenadine, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects.[1][2] This co-behavior allows this compound to accurately correct for variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification of Quifenadine.[1]
Q2: What are matrix effects and how can they impact my Quifenadine quantification?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often invisible, components from the biological matrix (e.g., plasma, urine).[3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[3] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants can cause these effects.[3]
Q3: My this compound signal is inconsistent across samples. What could be the cause?
A3: Inconsistent internal standard signal can be due to several factors:
-
Variable Matrix Effects: Even with a SIL-IS, significant and highly variable matrix effects between different samples or lots of biological matrix can lead to differing degrees of ion suppression or enhancement.
-
Sample Preparation Inconsistency: Ensure uniform execution of each step in your sample preparation protocol, from protein precipitation to solvent evaporation.
-
Injector Variability: Check for issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe.
-
Carryover: High-concentration samples may carry over into subsequent injections of lower-concentration samples. An effective wash step between injections is crucial.
Q4: I am observing a chromatographic peak for Quifenadine in my blank matrix samples. What should I do?
A4: This indicates either contamination or the presence of an interfering endogenous component.
-
Contamination: Thoroughly clean your LC system, including the column, tubing, and autosampler. Ensure that all solvents and reagents are free of Quifenadine.
-
Interference: If the interference persists, you may need to optimize your chromatographic method to achieve better separation between Quifenadine and the interfering peak. Modifying the mobile phase composition, gradient, or switching to a different column chemistry can be effective.
Troubleshooting Guides
Issue 1: Significant Matrix Effect Observed Despite Using this compound
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
The calculated matrix factor is outside the acceptable range (typically 0.85-1.15).
-
High variability in the analyte/internal standard peak area ratio in post-extraction spiked samples from different matrix lots.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression/Enhancement | 1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components. |
| 2. Optimize Chromatography: Modify the LC gradient to better separate Quifenadine from the region of matrix suppression. A post-column infusion experiment can identify these regions. | |
| 3. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby mitigating their effect. | |
| Chromatographic Co-elution of IS and Interferents | Even with a SIL-IS, a significant difference in retention time between the analyte and IS, known as the deuterium (B1214612) isotope effect, can lead to them experiencing different matrix effects.[2] Adjust chromatographic conditions to ensure co-elution. |
| Different Matrix Lots | Evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[5] |
Issue 2: Low Recovery of Quifenadine and/or this compound
Symptoms:
-
Low peak intensity for both the analyte and the internal standard.
-
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | 1. Adjust pH: The extraction efficiency of Quifenadine, a basic compound, is pH-dependent. Ensure the pH of the sample is optimized for the chosen extraction method (e.g., basic pH for LLE with an organic solvent). |
| 2. Change Extraction Solvent: Experiment with different organic solvents or solvent mixtures for LLE or different sorbents and elution solvents for SPE. | |
| Incomplete Elution from SPE Cartridge | Increase the volume of the elution solvent or use a stronger elution solvent to ensure complete recovery from the SPE sorbent. |
| Analyte Degradation | Investigate the stability of Quifenadine under the conditions of your sample preparation workflow (e.g., temperature, pH, light exposure). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol is a standard approach to quantify the extent of matrix effects.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Quifenadine and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources). Spike Quifenadine and this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Blank Matrix): Extract and analyze the blank biological matrix to check for interferences.
-
-
Analyze the Samples: Inject all prepared samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Assess the Results: The coefficient of variation (%CV) of the IS-normalized MF from the different matrix lots should be ≤15%.
Quantitative Data Summary
The following table provides an illustrative example of matrix effect assessment data for Quifenadine quantification, based on typical acceptance criteria from regulatory guidelines.
Table 1: Illustrative Matrix Effect Assessment for Quifenadine in Human Plasma
| Matrix Lot | Quifenadine Conc. (ng/mL) | Quifenadine Peak Area (Set B) | This compound Peak Area (Set B) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| 1 | 5.0 (Low QC) | 48,500 | 195,000 | 0.249 | 1.02 |
| 2 | 5.0 (Low QC) | 47,800 | 193,500 | 0.247 | 1.01 |
| 3 | 5.0 (Low QC) | 50,100 | 201,000 | 0.249 | 1.02 |
| 4 | 5.0 (Low QC) | 46,900 | 190,000 | 0.247 | 1.01 |
| 5 | 5.0 (Low QC) | 49,200 | 198,000 | 0.248 | 1.02 |
| 6 | 5.0 (Low QC) | 48,100 | 194,200 | 0.248 | 1.02 |
| Mean | 0.248 | 1.02 | |||
| %CV | 0.4% | ||||
| 1 | 400 (High QC) | 3,850,000 | 196,000 | 19.64 | 0.99 |
| 2 | 400 (High QC) | 3,910,000 | 199,500 | 19.60 | 0.99 |
| 3 | 400 (High QC) | 3,790,000 | 192,000 | 19.74 | 1.00 |
| 4 | 400 (High QC) | 3,880,000 | 197,500 | 19.65 | 0.99 |
| 5 | 400 (High QC) | 3,950,000 | 201,000 | 19.65 | 0.99 |
| 6 | 400 (High QC) | 3,820,000 | 194,000 | 19.69 | 1.00 |
| Mean | 19.66 | 0.99 | |||
| %CV | 0.5% |
Note: This data is for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for Quifenadine quantification.
Caption: Troubleshooting logic for Quifenadine analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Addressing poor peak shape in the analysis of Quifenadine-d10
Technical Support Center: Quifenadine-d10 Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What defines a "poor" peak shape in chromatography?
An ideal chromatographic peak is symmetrical and Gaussian. Deviations from this shape, such as tailing, fronting, or splitting, are considered poor. Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5-2.0 often indicate a problem that can compromise data quality.[1]
Q2: Why is a good peak shape for my internal standard, this compound, critical?
The internal standard is crucial for accurate and precise quantification. Poor peak shape can lead to inconsistent integration, which directly impacts the reproducibility and reliability of the analytical results.[1][2] It can degrade resolution from nearby peaks and reduce the overall robustness of the method.[1][2]
Q3: My this compound peak is tailing. What are the most common causes?
Peak tailing is the most common peak shape distortion.[3] For a basic compound like Quifenadine, the primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing.[3][4][5][6] Other significant causes include column contamination, operating at an inappropriate mobile phase pH, and issues with extra-column volume.[1][7]
Q4: What is peak fronting, and why might it occur with this compound?
Peak fronting is when the first half of the peak is broader than the second, resembling a shark fin.[5][8] This is commonly caused by overloading the column with too much sample, either in terms of mass or volume.[8][9][10] It can also result from injecting the sample in a solvent that is much stronger than the mobile phase, causing the analyte band to spread before separation begins.[10][11]
Q5: How does the mobile phase pH affect the peak shape of a basic compound like Quifenadine?
Mobile phase pH is a critical parameter for ionizable compounds.[12] Quifenadine is a basic compound. At a low pH (e.g., below its pKa), it will be protonated and carry a positive charge. This charge can lead to strong secondary interactions with ionized silanols on the column surface, causing peak tailing.[3][4] Conversely, analyzing at a higher pH where the compound is in its neutral form can dramatically improve peak shape and retention.[12] However, one must ensure the column is stable at the chosen pH.[13]
Q6: Can my sample preparation or injection solvent cause poor peak shape?
Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak distortion, including fronting and splitting.[6][10][14] It is always best practice to dissolve the sample in the initial mobile phase composition whenever possible.[7][15]
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic this compound analyte interacts with acidic residual silanol groups on the silica (B1680970) column surface, causing a secondary retention mechanism.[3][4][5] | • Lower the mobile phase pH to ~2-3 to protonate the silanols.[1] • Increase the mobile phase pH to >8 to use Quifenadine in its neutral form (requires a pH-stable column).[12][16] • Use a modern, high-purity, end-capped column or one with charged surface technology.[1][4] • Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (use with caution as it can suppress MS signal).[17] |
| Column Contamination / Degradation | Accumulation of sample matrix components or strongly retained compounds on the column inlet or within the stationary phase.[1][6][18] | • Implement a column flushing protocol with a strong solvent.[7] • Use a guard column to protect the analytical column.[2] • If flushing fails, replace the column.[11] |
| Partially Blocked Inlet Frit | Particulate matter from the sample or system can clog the column inlet frit, distorting the flow path.[2][7] | • Reverse flush the column (disconnect from the detector first and check manufacturer's guidelines).[2][7] • Filter all samples and mobile phases with 0.22 or 0.45 µm filters.[7] |
| Extra-Column Volume | Excessive volume from long tubing, large detector cells, or poorly made connections can cause band broadening and tailing.[1][4][6][7] | • Minimize tubing length and use a smaller internal diameter (e.g., 0.12 mm).[1][15] • Ensure all fittings are properly seated to avoid dead volume.[9][15] |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[2][7] | • Prepare a dilution series (e.g., 1:5, 1:10) and inject. If peak shape improves, the original sample was overloaded.[7] |
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload (Mass/Volume) | The amount of analyte introduced exceeds the column's capacity, leading to a distorted peak shape.[8][9][10] | • Reduce the injection volume.[9][11] • Dilute the sample.[8][9][11] |
| Incompatible Sample Solvent | The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte band to spread at the column head.[6][10][11] | • Re-dissolve the sample in the initial mobile phase.[11][15] • If the sample is not soluble in the mobile phase, use the weakest possible solvent and inject the smallest possible volume. |
| Low Column Temperature | Insufficient temperature can lead to poor mass transfer kinetics and peak fronting.[11] | • Increase the column temperature using a column oven for better efficiency and consistency.[11] |
| Column Collapse / Failure | A physical change or void in the column packing bed, often caused by operating outside the recommended pH or pressure limits, can lead to severe fronting.[2][9] | • Check the column's operating limits (pH, pressure, temperature).[2] • Replace the column. This type of damage is typically irreversible.[2][11] |
Experimental Protocols & Methodologies
This section provides an example UPLC-MS/MS protocol, adapted from a method for Fexofenadine-d10, which can serve as a starting point for developing a robust method for this compound.[19]
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma sample, add 100 µL of internal standard (IS) working solution (e.g., this compound in methanol).
-
Vortex the mixture for 10-15 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to an LC vial insert.
-
Inject the sample for UPLC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Guard Column | Waters Acquity BEH C18 VanGuard (1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5-10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 95 | 5 |
| 0.5 - 2.0 | Linear gradient to 35 | Linear gradient to 65 |
| 2.0 - 2.1 | Linear gradient to 0 | Linear gradient to 100 |
| 2.1 - 3.0 | 0 | 100 |
| 3.01 - 4.0 | 95 | 5 |
LC-MS/MS Experimental Workflow
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Troubleshooting—Fronting Peaks [restek.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. zefsci.com [zefsci.com]
- 19. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quifenadine Detection with Quifenadine-d10
Welcome to the technical support center for the sensitive detection of Quifenadine using its deuterated analog, Quifenadine-d10, as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Quifenadine quantification?
Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] The physicochemical properties of this compound are nearly identical to Quifenadine, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This helps to accurately correct for variability that can be introduced during these steps, leading to improved precision and accuracy in your results.[1]
Q2: What are the main advantages of using a deuterated internal standard over a structurally similar but non-isotopically labeled compound?
A deuterated internal standard like this compound offers several advantages:
-
Co-elution: It will chromatographically co-elute with the analyte (Quifenadine), providing the most accurate correction for matrix effects and instrument variability.
-
Similar Extraction Recovery: It mimics the analyte's behavior during sample extraction, compensating for any analyte loss.[1]
-
Reduced Ion Suppression/Enhancement: As it experiences similar matrix effects to the analyte, it provides better normalization of the signal.[2]
Q3: What are the typical validation parameters I need to assess for my bioanalytical method?
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a comprehensive validation of your bioanalytical method should include the following parameters[3][4]:
-
Specificity and Selectivity[5]
-
Sensitivity (Lower Limit of Quantification, LLOQ)[4]
-
Matrix Effect[5]
-
Stability (Freeze-thaw, short-term, long-term, and stock solution)[4]
Q4: What are some common challenges in developing a bioanalytical method for antihistamines like Quifenadine?
Common challenges in bioanalytical method development for antihistamines include:
-
Matrix Effects: Components in biological matrices like plasma or urine can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4][6]
-
Low Concentrations: Antihistamines are often present at low concentrations in biological samples, requiring a highly sensitive analytical method.
-
Metabolite Interference: Potential interference from metabolites of Quifenadine needs to be assessed to ensure the selectivity of the method.
-
Extraction Efficiency: Achieving consistent and high recovery of the analyte from the biological matrix can be challenging.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting of samples, internal standard, and reagents. Use an automated liquid handler if available. |
| Flawed extraction technique.[6] | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery. | |
| Unstable internal standard. | Verify the stability of the this compound stock and working solutions under the storage and experimental conditions. | |
| Poor Sensitivity (High LLOQ) | Suboptimal mass spectrometry parameters. | Optimize MS parameters such as collision energy, declustering potential, and ion source settings for both Quifenadine and this compound. |
| Inefficient ionization. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to enhance the ionization of Quifenadine in the MS source. | |
| High background noise. | Improve sample cleanup to remove interfering substances from the matrix. Consider using a more selective extraction method like solid-phase extraction (SPE). | |
| Matrix Effects Observed | Co-eluting matrix components interfering with ionization. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components. |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components.[2] | |
| Peak Tailing or Broadening | Column degradation. | Replace the analytical column with a new one of the same type. |
| Incompatible mobile phase. | Ensure the mobile phase pH is appropriate for the analyte and the column. Check for mobile phase contamination.[6] | |
| Sample solvent effects. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
These are starting conditions and will require optimization for your specific instrument and application.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing pure Quifenadine and this compound solutions into the mass spectrometer. |
Quantitative Data Summary
The following table provides an example of expected performance data from a validated bioanalytical method for an antihistamine using a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | -4.7% to 7.3% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Factor | CV ≤ 15% | 6.7% |
Visualizations
Caption: A typical experimental workflow for Quifenadine analysis.
Caption: The role of this compound in accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. simbecorion.com [simbecorion.com]
Technical Support Center: Ensuring the Stability of Quifenadine-d10 in Biological Matrices
Welcome to the technical support center for Quifenadine-d10 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: Quifenadine (B1678636) is a second-generation antihistamine.[1] this compound is a stable isotope-labeled (SIL) internal standard used for the quantitative analysis of quifenadine in biological samples by mass spectrometry. The stability of this compound is critical for accurate and reproducible results in pharmacokinetic and metabolism studies.[2] Degradation or isotopic exchange can lead to inaccurate quantification of the analyte.
Q2: What are the common stability issues encountered with deuterated internal standards like this compound?
A2: The primary stability concerns for deuterated internal standards include:
-
Degradation: The molecule can break down due to enzymatic activity, pH instability, or exposure to light and temperature.
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can be replaced by protons from the surrounding matrix or solvent.[2][3] This is more likely if the deuterium labels are in chemically labile positions.[3]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the internal standard, leading to signal suppression or enhancement.[3]
Q3: How can I prevent deuterium exchange with this compound?
A3: To prevent deuterium exchange:
-
Storage: Store the standard in a tightly sealed container at the recommended temperature, protected from light and moisture.
-
Solvent Selection: Use aprotic solvents for reconstitution and dilution whenever possible. If aqueous solutions are necessary, prepare them fresh and minimize their storage time.
-
pH Control: Maintain a neutral or slightly acidic pH, as basic or strongly acidic conditions can promote deuterium exchange, especially if the labels are on carbons adjacent to carbonyl groups.[2]
-
Label Position: Whenever possible, use an internal standard where the deuterium labels are on stable, non-exchangeable positions of the molecule.[3]
Q4: What are the recommended storage conditions for this compound stock and working solutions?
-
Stock Solutions: Store at -20°C or -80°C in a tightly sealed, light-protected container.
-
Working Solutions: Prepare fresh daily from the stock solution. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Internal Standard Signal | Degradation of the standard. | 1. Prepare a fresh working solution from the stock. 2. If the issue persists, prepare a new stock solution. 3. Verify storage conditions (temperature, light exposure).[4] |
| Matrix effects causing ion suppression. | 1. Optimize the sample preparation method (e.g., use a different extraction technique like SPE instead of protein precipitation). 2. Evaluate and adjust chromatographic conditions to separate the analyte and internal standard from interfering matrix components.[3] | |
| Shift in Internal Standard Retention Time | Chromatographic issues. | 1. Prepare fresh mobile phase. 2. Check and adjust the column temperature. 3. Ensure the column is properly equilibrated. 4. If the problem continues, consider using a new column.[4] |
| Isotope effect. | A slight shift in retention time between the deuterated and non-deuterated compound can occur. This is generally acceptable as long as the peak is well-defined and does not co-elute with interferences.[4] | |
| Inaccurate or Inconsistent Quantitative Results | Lack of co-elution between analyte and internal standard. | Optimize chromatographic conditions to ensure the analyte and internal standard elute as close together as possible.[3] |
| Isotopic exchange. | Perform an incubation study by leaving the deuterated standard in a blank matrix for the duration of the sample preparation and analysis time to check for an increase in the non-labeled compound.[3] | |
| Presence of unlabeled analyte in the internal standard. | Verify the isotopic purity of the internal standard from the certificate of analysis provided by the supplier.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in a Biological Matrix
This protocol outlines the procedure to assess the stability of this compound under various conditions, adhering to FDA's M10 Bioanalytical Method Validation guidelines.[5]
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations in the intended biological matrix (e.g., human plasma).
-
Spike these QC samples with this compound at the working concentration.
-
-
Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).
-
-
Stability Assessments:
-
Short-Term (Bench-Top) Stability: Store QC samples at room temperature for a period that mimics the sample handling time (e.g., 4, 8, 24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature) before analysis.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision for each stability condition.
-
The internal standard is considered stable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration.[6]
-
Table 1: Example of Short-Term Stability Data for this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal |
| 4 hours at Room Temp | 10 | 9.8 | -2.0% |
| 500 | 505 | +1.0% | |
| 8 hours at Room Temp | 10 | 9.5 | -5.0% |
| 500 | 498 | -0.4% | |
| 24 hours at Room Temp | 10 | 9.2 | -8.0% |
| 500 | 485 | -3.0% |
Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal |
| Cycle 1 | 10 | 10.1 | +1.0% |
| 500 | 502 | +0.4% | |
| Cycle 2 | 10 | 9.9 | -1.0% |
| 500 | 495 | -1.0% | |
| Cycle 3 | 10 | 9.7 | -3.0% |
| 500 | 490 | -2.0% |
Visualizations
Caption: Workflow for this compound stability validation.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Quifenadine - Wikipedia [en.wikipedia.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Selecting the right MRM transitions for Quifenadine and Quifenadine-d10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quifenadine and its deuterated internal standard, Quifenadine-d10, utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Quifenadine and this compound?
A1: The selection of optimal MRM (Multiple Reaction Monitoring) transitions is critical for achieving high sensitivity and selectivity in quantitative LC-MS/MS assays. Based on the chemical structure of Quifenadine, the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are generated through collision-induced dissociation (CID). For this compound, a mass shift corresponding to the ten deuterium (B1214612) atoms is observed for the precursor and resulting fragment ions.
Two common transitions are monitored for each analyte to ensure accurate identification and quantification. The most intense transition is typically used for quantification (Quantifier), while the second transition serves as a confirmation (Qualifier).
Data Presentation: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Quifenadine | 294.2 | 97.1 | 165.1 |
| This compound | 304.2 | 107.1 | 175.1 |
Note: These transitions are proposed based on common fragmentation pathways for similar structures. Optimization of collision energies is essential for maximizing signal intensity.
Q2: How do I prepare my samples for Quifenadine analysis in plasma?
A2: A protein precipitation method is a common and effective technique for extracting Quifenadine from plasma samples.
Experimental Protocols: Plasma Sample Preparation
-
Spike: To 100 µL of plasma, add the internal standard (this compound) solution.
-
Precipitate: Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Low or No Signal for Quifenadine and/or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values in your acquisition method. Infuse a standard solution of Quifenadine and this compound directly into the mass spectrometer to confirm the parent and fragment ions. |
| Poor Ionization | Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI+). A mobile phase containing a small amount of an acid (e.g., 0.1% formic acid) will promote protonation. |
| Suboptimal Source Conditions | Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your analytes. |
| Sample Degradation | Prepare fresh stock and working solutions. Ensure proper storage conditions (e.g., protected from light, at appropriate temperatures) for both the samples and standards. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The biological matrix can suppress or enhance the ionization of the analytes. Evaluate matrix effects by comparing the response of the analytes in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider a more rigorous sample cleanup method (e.g., solid-phase extraction - SPE) or adjust the chromatographic conditions to separate the analytes from the interfering components. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step | | Column Degradation | If peak shape deteriorates over time, the analytical column may be degraded or contaminated. Try flushing the column with a strong solvent. If this does not resolve the issue, replace the column. | | Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and the column chemistry. For basic compounds like Quifenadine, a slightly acidic mobile phase can improve peak shape. | | Sample Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. | | Secondary Interactions | The basic nitrogen in Quifenadine can interact with residual silanol (B1196071) groups on the column packing material, leading to peak tailing. Using a column with end-capping or a mobile phase with a competing base can mitigate this effect. |
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions for a quantitative LC-MS/MS analysis.
Caption: Workflow for MRM transition selection and method development.
Technical Support Center: The Impact of Quifenadine-d10 Purity on Analytical Results
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of Quifenadine-d10 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Quifenadine (B1678636), an antihistamine drug.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a SIL internal standard is considered the gold standard.[2][3] This is because its physicochemical properties are nearly identical to the analyte (Quifenadine), allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[4] The use of a deuterated internal standard like this compound can significantly improve the accuracy, precision, and robustness of an analytical method.[3][5]
Q2: What are the critical purity aspects of this compound that can affect my results?
There are two primary aspects of purity to consider for this compound:
-
Chemical Purity: This refers to the percentage of the material that is this compound, excluding any other chemical compounds. Impurities could be starting materials from the synthesis, byproducts, or degradation products.
-
Isotopic Purity: This relates to the percentage of the this compound molecules that contain the specified ten deuterium (B1214612) atoms. It also concerns the presence of the unlabeled analyte (Quifenadine) within the internal standard material.[6]
The presence of unlabeled Quifenadine is a critical issue as it will contribute to the signal of the analyte being measured, potentially leading to an overestimation of its concentration.[6]
Q3: How can impure this compound affect my analytical results?
The impact of an impure internal standard can be significant and varied. Here are some common issues:
-
Inaccurate Quantification: The most direct impact is the potential for biased results. If the this compound is contaminated with unlabeled Quifenadine, the measured concentration of the analyte will be artificially inflated.[6]
-
Non-linear Calibration Curves: High levels of unlabeled analyte in the internal standard can lead to non-linearity in the calibration curve, particularly at the lower concentrations.
-
Poor Assay Precision and Accuracy: The presence of impurities can lead to inconsistent results, affecting the overall precision and accuracy of the bioanalytical method.[5]
-
Failed Method Validation: During method validation, regulatory guidelines require assessment of the internal standard's impact. High levels of impurities can cause the validation to fail to meet acceptance criteria.[7]
Q4: What is an acceptable level of unlabeled Quifenadine in my this compound internal standard?
Regulatory guidelines, such as those from the FDA, recommend that the contribution of the internal standard to the analyte signal be minimal.[6] A widely accepted industry practice is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be no more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[6]
Troubleshooting Guides
Guide 1: Investigating High Analyte Response in Blank Samples
Issue: You are observing a significant peak for Quifenadine in your blank samples (matrix with internal standard but no analyte).
Possible Cause: This is a strong indication that your this compound internal standard is contaminated with unlabeled Quifenadine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high analyte response in blanks.
Experimental Protocol: Assessing Unlabeled Analyte Contribution
-
Prepare a Zero Sample: In a clean tube, add your biological matrix (e.g., plasma) and the working solution of this compound at the same concentration used for your study samples.
-
Prepare an LLOQ Sample: In a separate tube, prepare your LLOQ sample by spiking the blank matrix with Quifenadine at the LLOQ concentration and adding the this compound working solution.
-
Analysis: Inject both samples into the LC-MS/MS system.
-
Evaluation: Compare the peak area of Quifenadine in the zero sample to the peak area of Quifenadine in the LLOQ sample. The peak area in the zero sample should be less than 20% of the peak area in the LLOQ sample.
| Sample | Quifenadine Peak Area | % of LLOQ Peak Area | Acceptable? |
| Zero Sample (Blank + IS) | 2,500 | 12.5% | Yes |
| LLOQ Sample | 20,000 | 100% | N/A |
Hypothetical data for illustrative purposes.
Guide 2: Addressing Inconsistent Internal Standard Response
Issue: The peak area of this compound is highly variable across your analytical run.
Possible Causes:
-
Inconsistent sample preparation (e.g., extraction recovery).
-
Matrix effects.
-
Instability of the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IS response.
Experimental Protocol: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Quifenadine and this compound spiked into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix and then spike with Quifenadine and this compound.
-
Set C (Pre-extraction Spike): Spike blank biological matrix with Quifenadine and this compound before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Recovery (RE): (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of Quifenadine) / (MF of this compound)
-
The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤15%.
| Matrix Lot | MF (Quifenadine) | MF (this compound) | IS-Normalized MF |
| 1 | 0.85 | 0.88 | 0.97 |
| 2 | 0.92 | 0.95 | 0.97 |
| 3 | 0.88 | 0.90 | 0.98 |
| 4 | 0.82 | 0.85 | 0.96 |
| 5 | 0.95 | 0.98 | 0.97 |
| 6 | 0.89 | 0.92 | 0.97 |
| Mean | 0.97 | ||
| %CV | 0.7% |
Hypothetical data demonstrating adequate compensation for matrix effects.
Exemplar Experimental Protocol: Quantitative Analysis of Quifenadine in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample (to approx. pH 9).[8][9]
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Quifenadine: Q1 m/z 294.4 -> Q3 m/z [fragment ion]
-
This compound: Q1 m/z 304.4 -> Q3 m/z [corresponding fragment ion]
-
-
Logical Relationship of Purity and Analytical Quality
Caption: Relationship between IS purity and data quality.
References
- 1. Quifenadine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Determination of quifenadine by HPLC method in blood | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of Quifenadine assays between different laboratories
In the landscape of pharmaceutical research and development, the ability to reliably quantify drug concentrations in biological matrices is paramount. For Quifenadine, an antihistamine drug, accurate and precise measurement is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. When these studies are conducted across multiple laboratories, it is essential to perform cross-validation of the bioanalytical assays to ensure data consistency and integrity. This guide provides a framework for comparing and cross-validating Quifenadine assays, complete with experimental protocols and data presentation formats.
The Importance of Inter-Laboratory Cross-Validation
Cross-validation is a critical process that compares the performance of two or more bioanalytical methods used to generate data within the same study or across different studies.[1] This is particularly important when sample analysis is transferred between laboratories or when different analytical techniques are employed.[1] The primary goal is to establish inter-laboratory reliability, ensuring that the data generated at different sites are comparable and can be combined or compared with confidence.
A typical cross-validation process involves analyzing the same set of quality control (QC) samples and, if possible, subject samples at each laboratory and comparing the results.[1] The acceptance criteria for cross-validation are generally based on the agreement between the values obtained from the different laboratories.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a Quifenadine bioanalytical assay between two laboratories.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Quifenadine Quantification, Featuring Quifenadine-d10
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of internal standards for the analysis of Quifenadine, a second-generation antihistamine, with a focus on the superior performance of its deuterated analog, Quifenadine-d10.
In the realm of quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of data reliability and accuracy. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide delves into a comparative analysis of a stable isotope-labeled internal standard (SIL-IS), this compound, against a hypothetical structural analog, illustrating the advantages conferred by isotopic labeling.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This near-perfect chemical mimicry allows for highly effective correction of matrix effects and variations in instrument response, which may not be as effectively mirrored by structurally different internal standards.
Performance Comparison: this compound vs. a Structural Analog
Due to a lack of publicly available direct comparative studies for Quifenadine, the following tables present data adapted from the analysis of structurally similar antihistamines, such as Fexofenadine and Terfenadine, to provide a representative comparison. Method 1 utilizes a deuterated internal standard analogous to this compound, while Method 2 employs a non-deuterated, structurally analogous internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method 1: Deuterated IS (e.g., this compound) | Method 2: Structural Analog IS |
| Analyte | Fexofenadine | Terfenadine |
| Internal Standard | Fexofenadine-d10 | Protriptyline |
| Linear Range | 1.0 - 500.0 ng/mL | 0.5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Matrix | Human Serum | Rat Plasma |
Data for Method 1 was adapted from a study on Fexofenadine analysis. Data for Method 2 was adapted from a study on Terfenadine analysis.
Table 2: Precision and Accuracy Data
| Internal Standard | QC Level (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (% of Nominal) |
| Deuterated IS | 3.0 | < 15% | < 15% | ± 15% |
| 100 | < 15% | < 15% | ± 15% | |
| 400 | < 15% | < 15% | ± 15% | |
| Structural Analog IS | 0.3 | 1.0 - 5.9 | 1.0 - 5.9 | +1.7 to +6.3 |
| 1.5 | 1.0 - 5.9 | 1.0 - 5.9 | +1.7 to +6.3 | |
| 3.5 | 1.0 - 5.9 | 1.0 - 5.9 | +1.7 to +6.3 |
Precision and accuracy data for the Deuterated IS are based on typical acceptance criteria for bioanalytical method validation. Data for the Structural Analog IS is from a study on Terfenadine analysis.
The tighter precision and accuracy typically observed with a deuterated standard underscore its effectiveness in minimizing analytical variability.[1] While methods employing non-deuterated internal standards can be developed and validated, the data suggests that a deuterated analog provides more robust and reliable results by more effectively compensating for analytical variability.[1]
Experimental Protocols
Below are detailed methodologies for two representative analytical approaches.
Method 1: UPLC-MS/MS with a Deuterated Internal Standard (Adapted for Quifenadine)
This method is designed for high sensitivity and specificity in the analysis of Quifenadine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 100 µL of a methanol (B129727) solution containing this compound (e.g., 200 ng/mL).
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer 50 µL of the supernatant to an LC vial for analysis.
2. Liquid Chromatography
-
Instrumentation: UPLC System
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 7.5 µL
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization: Heated electrospray ionization (HESI), positive mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Quifenadine: m/z transition to be determined based on the parent compound.
-
This compound: m/z transition to be determined based on the deuterated compound.
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard (Adapted for Quifenadine)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add a solution of the structural analog internal standard.
-
Add an alkalinizing agent (e.g., sodium hydroxide (B78521) solution) and vortex.
-
Add an extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Instrumentation: HPLC or UPLC System
-
Column: C18 column
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Quifenadine: m/z transition to be determined.
-
Structural Analog IS: m/z transition specific to the chosen analog.
-
Visualizing the Workflow and Rationale
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Caption: A generalized experimental workflow for the bioanalysis of Quifenadine.
Caption: Logical flow for selecting an internal standard in bioanalysis.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-day and Intra-day Variability in Quifenadine Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the inter-day and intra-day variability in the analysis of Quifenadine, a second-generation antihistamine. Due to a scarcity of comprehensive validation data for multiple Quifenadine analysis methods in publicly available literature, this guide presents the available data for a High-Performance Liquid Chromatography (HPLC) method for Quifenadine. To offer a broader perspective on the performance of common analytical techniques, a comparative analysis of HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Fexofenadine, another prominent second-generation antihistamine, is included as a representative example.
Understanding Analytical Variability: A Quick Primer
In bioanalytical method validation, intra-day variability (also known as within-run precision) assesses the precision of the analytical method within the same day, under the same operating conditions. Inter-day variability (or between-run precision) evaluates the reproducibility of the method across different days, accounting for variables such as different analysts, equipment, and reagents. Both are crucial for ensuring the reliability and consistency of pharmacokinetic and toxicokinetic studies. These variability metrics are typically expressed as the Relative Standard Deviation (%RSD).
Quifenadine Analysis by High-Performance Liquid Chromatography (HPLC)
An available study on the determination of Quifenadine in blood using a unified HPLC method provides some insight into the reproducibility of the analysis. While detailed inter-day and intra-day precision data at various concentrations are not explicitly provided, the study reports on the overall method reliability.
Summary of HPLC Method Performance for Quifenadine
| Parameter | Value | Reference |
| Relative Uncertainty of the Average Result (ε) | ± 6.65% | [1] |
| Relative Standard Deviation of the Average Result (RSDx) | 2.25% | [1] |
These values suggest good reproducibility of the HPLC method for Quifenadine analysis in blood. However, for a comprehensive assessment, a detailed breakdown of precision and accuracy at different quality control (QC) concentrations is necessary.
Experimental Protocol: HPLC Method for Quifenadine in Blood
This protocol is based on the methodology described in the available literature[1].
1. Sample Preparation:
-
Extraction of Quifenadine from blood samples is performed using chloroform (B151607) at a pH of 9.0.
-
The resulting extract is purified from impurities through a combination of Thin-Layer Chromatography (TLC) and extraction with hexane.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detection: UV spectrophotometer at multiple wavelengths (e.g., 210, 220, 230, 240, 250, 260, 280, and 300 nm).
-
Column Temperature: 37-40 °С.
-
Pump Pressure: 2.8-3.2 MPa.
3. Identification and Quantification:
-
Quifenadine is identified by its retention time and spectral ratios.
-
Quantitative determination is performed using a calibration graph or a straight-line equation derived from the calibration curve.
A Comparative Look: Fexofenadine Analysis by HPLC and LC-MS/MS
To illustrate the comparative performance of different analytical techniques in the absence of extensive data for Quifenadine, this section details the inter-day and intra-day variability for the analysis of Fexofenadine, a structurally and functionally similar second-generation antihistamine.
High-Performance Liquid Chromatography (HPLC) for Fexofenadine
A validated RP-HPLC method for the quantification of Fexofenadine in pharmaceutical preparations provides the following precision and accuracy data.
Table 1: Intra-day and Inter-day Precision and Accuracy for Fexofenadine Analysis by HPLC
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 10 | 0.98 | 99.85 | 1.12 | 99.54 |
| 30 | 0.75 | 100.12 | 0.89 | 100.25 |
| 50 | 0.63 | 99.96 | 0.78 | 99.89 |
Data derived from a representative study on Fexofenadine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fexofenadine
A validated UPLC-MS/MS method for the simultaneous quantification of Fexofenadine in human serum demonstrates the high precision and accuracy characteristic of this technique.
Table 2: Intra-day and Inter-day Precision and Accuracy for Fexofenadine Analysis by LC-MS/MS
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 1.0 (LLOQ) | 4.5 | 102.3 | 5.8 | 101.7 |
| 3.0 (Low QC) | 3.1 | 98.9 | 4.2 | 99.5 |
| 250 (Mid QC) | 2.5 | 101.2 | 3.5 | 100.8 |
| 400 (High QC) | 2.1 | 99.7 | 2.9 | 100.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control. Data derived from a representative study on Fexofenadine analysis.
Experimental Protocols for Fexofenadine Analysis
Protocol 1: RP-HPLC Method for Fexofenadine
1. Sample Preparation:
-
For pharmaceutical preparations, tablets are accurately weighed, powdered, and dissolved in a suitable solvent (e.g., methanol).
-
The solution is then filtered and diluted to the desired concentration with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC system.
-
Column: C18 Eclipse XDB column (150x4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetate (B1210297) buffer solution and methanol (B129727) (e.g., 15/85, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 248 nm.
Protocol 2: UPLC-MS/MS Method for Fexofenadine
1. Sample Preparation (Human Serum):
-
Protein precipitation is performed by adding acetonitrile (B52724) to the serum sample.
-
The sample is vortexed and centrifuged.
-
The supernatant is diluted and injected into the UPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of formic acid in water and formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Fexofenadine.
Visualizing the Workflow
To provide a clear overview of the logical steps involved in assessing the analytical variability of a drug like Quifenadine, the following workflow diagram is presented.
Caption: Workflow for Assessing Analytical Method Variability.
Conclusion
The analysis of Quifenadine in biological matrices can be reliably performed using HPLC, as suggested by the available reproducibility data. For a more comprehensive understanding of the method's performance, detailed inter-day and intra-day precision and accuracy studies at various concentration levels are essential. The comparative data for Fexofenadine analysis by HPLC and LC-MS/MS highlights the superior sensitivity and precision typically offered by mass spectrometry-based methods, which are often the preferred choice for bioanalytical studies requiring low detection limits and high throughput. The selection of an appropriate analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and regulatory guidelines.
References
A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Quantification of Quifenadine
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Quifenadine, an antihistamine drug. The comparison is supported by experimental data and detailed methodologies compiled from various studies.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, gathered from studies on Quifenadine and similar second-generation antihistamines like Fexofenadine (B15129) and Loratadine.
| Parameter | HPLC-UV | LC-MS/MS | Key Advantages of LC-MS/MS |
| Linearity Range | 0.1 - 60 µg/mL | 0.1 - 500 ng/mL | Wider dynamic range and suitability for trace-level quantification. |
| Limit of Detection (LOD) | ~1 µg/mL | As low as 100 pg/mL | Significantly lower detection limits, enabling analysis of low-dose formulations and pharmacokinetic samples. |
| Limit of Quantification (LOQ) | ~3-4.5 µg/mL | As low as 0.1 ng/mL | Superior sensitivity, crucial for bioequivalence and bioavailability studies. |
| Accuracy (% Recovery) | 99.45% - 103.96% | 89.3% - 110.9% (broader range reflects matrix effects) | High accuracy, though more susceptible to matrix effects which require careful method development. |
| Precision (% RSD) | < 2.5% | < 15% (inter/intra-day) | Excellent precision, meeting stringent regulatory requirements for bioanalysis. |
| Selectivity | Moderate | High to Very High | Drastically reduced interference from matrix components, leading to more reliable results.[1][2][3] |
| Run Time | 3.5 - 20 minutes | 2 - 4 minutes | Shorter run times allow for higher throughput analysis.[1][4][5] |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for quantifying Quifenadine using HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Benchmarking Quifenadine-d10 Performance Against Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Quifenadine-d10, a deuterated internal standard, against a certified reference material (CRM) of Quifenadine. The information presented herein is essential for researchers and scientists engaged in the quantitative analysis of Quifenadine in various matrices, as well as for professionals in drug development requiring accurate and reproducible bioanalytical methods. This document offers supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a comprehensive understanding.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of a hypothetical Quifenadine Certified Reference Material against this compound, which is commonly used as an internal standard in quantitative mass spectrometry assays. The data for the CRM is based on typical specifications for pharmaceutical reference standards, while the performance metrics for this compound are representative of a high-quality deuterated internal standard used in validated bioanalytical methods.
| Parameter | Quifenadine Certified Reference Material (CRM) | This compound (Internal Standard) |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by MS |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98% (Chemical Purity) |
| Isotopic Purity | Not Applicable | ≥ 99% Deuterium Incorporation |
| Certified Concentration | Provided with Uncertainty (e.g., 1.000 ± 0.005 mg/mL) | Not Applicable (used as a reference ratio) |
| Traceability | Traceable to NIST or other primary standards | Characterized in-house |
| Intra-day Precision (%RSD) | < 1% | < 5% |
| Inter-day Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Bias) | ± 1% | ± 5% |
| Stability | Long-term stability data provided | Stability assessed during method validation |
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate quantification of Quifenadine. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose. Below is a detailed protocol for a comparative analysis.
Objective:
To compare the analytical performance of this compound as an internal standard against a Quifenadine CRM for the quantification of Quifenadine in human plasma.
Materials:
-
Quifenadine Certified Reference Material
-
This compound
-
Human Plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole)
-
Analytical Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the Quifenadine CRM in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking blank human plasma with the Quifenadine CRM stock solution to achieve concentrations ranging from 1 to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
To 100 µL of each calibration standard, QC sample, and unknown plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Quifenadine: Q1 (precursor ion) -> Q3 (product ion) - to be determined empirically
-
This compound: Q1 (precursor ion) -> Q3 (product ion) - to be determined empirically
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Quifenadine to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentrations of the QC samples and any unknown samples from the calibration curve.
-
Calculate precision and accuracy for the QC samples to assess the method's performance.
-
Mandatory Visualizations
Signaling Pathway of Quifenadine
Quifenadine primarily acts as an H1 histamine (B1213489) receptor antagonist. It also possesses a secondary mechanism of activating diamine oxidase, an enzyme that degrades histamine. This dual action contributes to its antihistaminic effects.
Caption: Quifenadine's dual-action mechanism.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical flow of the experimental process for comparing the performance of this compound against a certified reference material.
Caption: Workflow for analytical method validation.
Comparative Pharmacokinetic Profiling of Quifenadine: A Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the pharmacokinetic profiling of Quifenadine, a second-generation antihistamine. Due to the limited availability of direct comparative studies on various analytical techniques for Quifenadine, this document details a validated High-Performance Liquid Chromatography (HPLC) method specifically for Quifenadine and presents High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods developed for structurally similar second-generation antihistamines, Fexofenadine (B15129) and Cetirizine, to offer a comparative perspective.
Introduction to Quifenadine and its Pharmacokinetics
Quifenadine, also known as Phencarol, is a second-generation H1-receptor antagonist. It is primarily metabolized in the liver and has a bioavailability of about 45%, reaching maximum plasma concentration (Tmax) in approximately one hour. Understanding its pharmacokinetic profile is crucial for effective drug development and clinical application. Accurate and precise bioanalytical methods are essential for quantifying Quifenadine in biological matrices to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and validation parameters for HPLC-UV, HPTLC, and LC-MS/MS methods for the quantification of Quifenadine and analogous compounds in biological matrices.
Data Presentation
The following tables summarize the key performance parameters of the different analytical methods, providing a basis for comparison.
Table 1: Comparison of Chromatographic Methods for Antihistamine Quantification
| Parameter | HPLC-UV for Quifenadine | HPTLC for Cetirizine | LC-MS/MS for Fexofenadine |
| Instrumentation | HPLC with UV Detector | HPTLC with Densitometric Scanner | LC with Tandem Mass Spectrometer |
| Matrix | Blood | Pharmaceutical Dosage Form | Human Plasma |
| Linearity Range | Not explicitly stated, but a correlation coefficient of 0.9985 was achieved. | 10-35 µg/mL | 0.625–300 ppb |
| Correlation Coefficient (r²) | 0.9985 | >0.999 | > 0.99 |
| Precision (%RSD) | 2.25% (as RSDx) | Not explicitly stated | Not explicitly stated |
| Accuracy | ± 6.65% (relative uncertainty) | 99-100% recovery | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Retention Time (Rt) / Rf Value | 20.27 ± 0.03 min | 0.34 | Not explicitly stated |
Note: The data for HPTLC and LC-MS/MS methods are based on studies of Cetirizine and Fexofenadine, respectively, as representative second-generation antihistamines.
Experimental Protocols
Sample Preparation:
-
Extraction of Quifenadine from blood is performed using chloroform (B151607) at a pH of 9.0.
-
The resulting extract is purified from impurities by a combination of Thin-Layer Chromatography (TLC) and extraction with hexane.
Chromatographic Conditions:
-
Instrument: HPLC system with a multi-wave UV spectrophotometer.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: UV detection at multiple wavelengths (210, 220, 230, 240, 250, 260, 280, and 300 nm).
-
Retention Time: 20.27 ± 0.03 minutes.
Validation Parameters:
-
Linearity: A linear relationship was established with a correlation coefficient of 0.9985.
-
Precision: The relative standard deviation (RSDx) was found to be 2.25%.
-
Accuracy: The relative uncertainty of the average result was ± 6.65%.
Sample Preparation:
-
Standard and sample solutions of Cetirizine are prepared in a suitable solvent.
Chromatographic Conditions:
-
Instrument: HPTLC system with a densitometric scanner.
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60F254.
-
Mobile Phase: Ethyl acetate: methanol: formic acid (7.5:1.5:0.5 v/v/v).
-
Detection: Densitometric scanning at 254 nm.
-
Rf Value: 0.34 for Cetirizine.
Validation Parameters:
-
Linearity: The calibration curve was found to be linear in the range of 10-35 µg/mL.
-
Accuracy: Recovery studies showed 99-100% recovery.
-
The method was also validated for precision, robustness, and specificity as per ICH guidelines.
Sample Preparation:
-
A bioequivalence analysis of fexofenadine in human plasma samples.
Chromatographic Conditions:
-
Instrument: LC-MS/MS system.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: Mass spectrometry.
Validation Parameters:
-
Linearity: Calibration curves were constructed over a concentration range of 0.625–300 ppb with R² > 0.99.
-
The method was validated in compliance with the ICH M10 guidelines, focusing on specificity, linearity, precision, accuracy, and robustness.
Mandatory Visualizations
The following diagrams illustrate the typical workflows involved in pharmacokinetic studies and bioanalytical sample preparation.
Caption: A generalized workflow for a pharmacokinetic study.
Caption: Common sample preparation workflows in bioanalysis.
Conclusion
Safety Operating Guide
Navigating the Disposal of Quifenadine-d10: A Guide for Laboratory Professionals
Understanding the Compound: Quifenadine-d10
This compound is an isotope-labeled version of Quifenadine, used in research and development. Due to the lack of specific hazard data for the deuterated form, it is prudent to handle it with the same precautions as the parent compound and as a standard laboratory chemical.
Core Disposal Principles
The disposal of this compound should adhere to the fundamental principles of laboratory chemical waste management. These include:
-
Waste Identification and Classification: All chemical waste must be properly identified and classified to ensure it is handled according to the appropriate protocols.[1]
-
Segregation: Different types of chemical waste should be kept separate to prevent dangerous reactions.[1][2]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with the contents and any associated hazards and stored in a safe, designated area.[1][3]
-
Professional Disposal: The final disposal of chemical waste should be handled by a licensed and certified waste disposal service.[1]
Step-by-Step Disposal Protocol for this compound
The following table outlines the recommended disposal procedure for this compound in a laboratory setting.
| Step | Procedure | Rationale |
| 1. Waste Identification | Clearly label a dedicated waste container as "this compound Waste". | Prevents mixing with other waste streams and ensures proper identification for disposal.[1][3] |
| 2. Containment | Place unused this compound and any contaminated materials (e.g., gloves, weighing paper) into the designated, sealed container. | Prevents accidental exposure and release into the environment. |
| 3. Segregation | Store the this compound waste container separately from other incompatible chemical wastes.[3] | Avoids potential chemical reactions and ensures safe storage. |
| 4. Professional Collection | Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. | Ensures compliance with local, state, and federal regulations for hazardous waste disposal.[1] |
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple-Rinse: Rinse the container three times with a suitable solvent.[3]
-
Collect Rinsate: The solvent used for rinsing must be collected and treated as hazardous waste.[3]
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: Once cleaned and the label is removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, or as instructed by your institution's waste management guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Alternative for Non-Laboratory Settings (Not Recommended for Researchers)
For unused non-hazardous pharmaceuticals in a household setting, the FDA recommends mixing the medication with an unappealing substance like dirt or cat litter, placing it in a sealed container, and disposing of it in the trash.[4][5] However, this method is not appropriate for a laboratory setting where chemical waste regulations are more stringent.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific waste management policies and your environmental health and safety department for guidance.
References
Safeguarding Your Research: A Guide to Handling Quifenadine-d10
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Quifenadine-d10, a derivative of the antihistamine Quifenadine. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemical compounds.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Double gloving is recommended, with one pair under the gown cuff and the second pair over. Change gloves regularly or immediately if torn, punctured, or contaminated.[1][2] |
| Body | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Laboratory coats made of absorbent materials are not suitable.[1][2] |
| Eyes & Face | Safety glasses with side shields, goggles, or a face shield | Eye and face protection, such as goggles and a face shield, should be worn to protect against splashes.[1] |
| Respiratory | Respirator | The use of a respirator may be necessary depending on the risk assessment of the specific procedure and the potential for aerosol generation. |
Operational Plan: Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram outlines the key procedural steps.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Unused this compound:
-
Preferred Method: Utilize a drug take-back program if available. These programs ensure that unused medications are disposed of safely and securely.[4][5]
-
Alternative Method: If a take-back program is not accessible, the compound should be mixed with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4][5] This mixture should then be placed in a sealed plastic bag before being discarded in the household trash.[4][5] Never flush unused medication down the toilet unless it is on the FDA's flush list.[4][5]
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) and any other materials that have come into contact with this compound should be collected in a designated, sealed waste container.
-
Dispose of this container in accordance with your institution's hazardous waste disposal procedures.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
